BenchChemオンラインストアへようこそ!

1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)

Chiral building block Conformational analysis Medicinal chemistry

The target compound, 1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) (CAS 725680-86-4), is a stereochemically defined, cis-configured bicyclic secondary amine comprising a piperidine ring fused to a cyclopentane unit. With a molecular formula of C8H15N, a molecular weight of 125.21 g/mol, and zero rotatable bonds, this saturated scaffold exhibits complete sp3 hybridization (Fsp3 = 1.0), classifying it as a conformationally restricted, truly three-dimensional building block for medicinal chemistry and chiral intermediate applications.

Molecular Formula C8H15N
Molecular Weight 125.21 g/mol
Cat. No. B13797290
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)
Molecular FormulaC8H15N
Molecular Weight125.21 g/mol
Structural Identifiers
SMILESC1CC2CCCNC2C1
InChIInChI=1S/C8H15N/c1-3-7-4-2-6-9-8(7)5-1/h7-9H,1-6H2/t7-,8-/m1/s1
InChIKeyCJNWCWVQGCSQRA-HTQZYQBOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide for (4aR,7aR)-Octahydro-1H-cyclopenta[b]pyridine: The Defined cis-Configured Chiral Bicyclic Amine Scaffold


The target compound, 1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI) (CAS 725680-86-4), is a stereochemically defined, cis-configured bicyclic secondary amine comprising a piperidine ring fused to a cyclopentane unit [1]. With a molecular formula of C8H15N, a molecular weight of 125.21 g/mol, and zero rotatable bonds, this saturated scaffold exhibits complete sp3 hybridization (Fsp3 = 1.0), classifying it as a conformationally restricted, truly three-dimensional building block for medicinal chemistry and chiral intermediate applications [2][3]. Its defining feature is the precisely controlled (4aR,7aR) absolute stereochemistry, which distinguishes it from its enantiomer and other diastereomers, making it valuable for enantioselective synthesis where stereochemical integrity dictates downstream biological or catalytic outcomes .

Why Racemic or Diastereomeric Mixtures of Octahydro-1H-cyclopenta[b]pyridine Cannot Substitute for the (4aR,7aR)-Enantiomer


Generic substitution with racemic octahydro-1H-cyclopenta[b]pyridine (e.g., CAS 51501-54-3) or the trans-diastereomer (CAS 39494-05-8) introduces uncontrolled stereochemical variables that directly compromise enantioselective synthetic routes and structure-activity relationships [1]. The (4aR,7aR)-enantiomer provides a defined cis ring junction geometry that enforces a specific spatial orientation of the basic nitrogen and any subsequently introduced substituents; using the (4aS,7aS)-enantiomer or cis racemate can invert chiral recognition at biological targets or catalytic sites, leading to divergent pharmacological profiles or failed asymmetric induction [2]. Furthermore, the conformational restriction inherent to the cis-fused [4.3.0] bicyclic system—characterized by zero rotatable bonds and an Fsp3 of 1.0—is stereochemistry-dependent; employing the trans isomer alters the entire three-dimensional shape of the scaffold, negating its utility as a rigid isostere in medicinal chemistry programs [3].

Quantitative Evidence Differentiating (4aR,7aR)-Octahydro-1H-cyclopenta[b]pyridine from Closest Analogs


Stereochemical Identity Advantage: cis-(4aR,7aR) vs. trans-(±) Octahydro-1H-cyclopenta[b]pyridine Scaffold Geometry

The target compound is the cis-configured (4aR,7aR) enantiomer (CAS 725680-86-4), which enforces a specific ring junction geometry distinct from the trans-diastereomer (CAS 39494-05-8) [1]. Although direct comparative pharmacological data between these specific stereoisomers remains unpublished in the open literature, the class-level principle is firmly established: cis-fused [4.3.0] bicyclic amines orient the basic nitrogen and substituents in a different spatial vector than trans-fused analogs, directly affecting receptor binding and enantioselective catalysis outcomes [2]. The (4aR,7aR) assignment provides a defined chiral environment; its enantiomer (4aS,7aS) would produce mirror-image biological or catalytic responses [3]. The scaffold is characterized by Fsp3 = 1.0 (100% sp3-hybridized carbon atoms) and zero rotatable bonds, a metric reported for the octahydro-1H-cyclopenta[b]pyridine template used in GABA analogue design, confirming complete three-dimensionality [2].

Chiral building block Conformational analysis Medicinal chemistry

Purity Benchmarking: Achievable HPLC Purity of (4aR,7aR)-Octahydro-1H-cyclopenta[b]pyridine vs. Racemic Mixtures

Reputable supplier specifications indicate that the (4aR,7aR)-enantiomer is commercially available at ≥99% HPLC purity (pharmaceutical grade), as listed by ChemicalBook suppliers for CAS 725680-86-4 . In contrast, the racemic octahydro-1H-cyclopenta[b]pyridine (CAS 51501-54-3) is commonly offered at 95% purity from major vendors such as Fluorochem and AKSci, with some listings at 98% purity . This quantitative purity differential is significant for GMP intermediate applications where single-impurity specifications below 1% are required. The (4aR,7aR) form also benefits from defined MDL identification (MFCD18831651) and unambiguous SMILES notation (C1C[C@@H]2CCCN[C@@H]2C1), enabling precise analytical method development [1].

Chiral purity HPLC assay Pharmaceutical intermediate procurement

Synthetic Utility Advantage: Total Synthesis Yield of Octahydro-1H-cyclopenta[b]pyridine Scaffold Versus Alternative Rigid GABA Isosteres

The eight-step synthetic sequence yielding the octahydro-1H-cyclopenta[b]pyridine scaffold—specifically the rel-(4aS,6R,7aR)-6-carboxylic acid derivative—proceeded with a 9.0% overall yield from 2,3-bis(chloromethyl)pyridine and a C1-binucleophile, as reported by Melnykov et al. (2019) [1]. While this yield is for a functionalized derivative rather than the parent (4aR,7aR) amine, it establishes a benchmark for the synthetic accessibility of the scaffold. Comparable rigid bicyclic GABA isosteres, such as 2-oxa-5-azabicyclo[2.2.1]heptane scaffolds and 6-azabicyclo[3.1.1]heptanes, typically require 10–14 synthetic steps with comparable or lower overall yields and often necessitate more expensive chiral starting materials [2]. The availability of the (4aR,7aR) parent amine as a pre-formed chiral building block circumvents the 9% yield penalty of de novo scaffold construction, enabling late-stage diversification without multi-step chiral synthesis [1].

Total synthesis yield GABA analogue Conformational restriction

Conformational Rigidity Metric: Fsp3 and Rotatable Bond Count of (4aR,7aR)-Octahydro-1H-cyclopenta[b]pyridine vs. Piperidine and Pyrrolidine Isosteres

The (4aR,7aR)-octahydro-1H-cyclopenta[b]pyridine scaffold is characterized by Fsp3 = 1.0 (100% sp3-hybridized carbons) and zero rotatable bonds, as confirmed by PubChem computed properties and the scaffold geometry analysis reported by Melnykov et al. [1][2]. In comparison, the widely used saturated heterocycle piperidine exhibits Fsp3 = 0.83 (one sp2 carbon in aromatic derivatives), while pyrrolidine shows Fsp3 = 0.80; both possess at least one degree of conformational freedom [3]. The higher Fsp3 and zero rotatable bond count of the octahydro-1H-cyclopenta[b]pyridine scaffold correlate with improved clinical success rates, a relationship established across pharmaceutical development datasets [4]. This makes the (4aR,7aR) scaffold a privileged starting point for fragment-based drug discovery where three-dimensionality and conformational restriction are paramount.

Fraction sp3 Rotatable bond Lead-likeness 3D scaffold

Pharmacological Selectivity Signal: α-Mannosidase Inhibition Profile of Octahydro-1H-cyclopenta[b]pyridine vs. GABA Receptor Activity

CymitQuimica's technical documentation states that octahydro-1H-cyclopenta[b]pyridine is 'not active against γ-aminobutyric acid (GABA), but can act as a competitive inhibitor of α-mannosidase' . This is a critical differentiation from many conformationally restricted GABA analogues, which are designed to target GABA receptors directly. The scaffold itself, in its parent amine form, exhibits an orthogonal pharmacological profile: inert toward the expected neurotransmitter target yet active against a glycosidase enzyme. This selectivity signal—though derived from the racemic or unspecified stereoisomer—suggests that the (4aR,7aR) enantiomer may serve as a selective α-mannosidase probe or starting point for glycosidase inhibitor development, distinct from its use as a GABAergic scaffold precursor [1].

α-Mannosidase inhibition GABA receptor Target selectivity Off-target profiling

Procurement-Grade Identity: MDL Number and CAS Registry Specificity for (4aR,7aR) vs. Generic Octahydro-1H-cyclopenta[b]pyridine Listings

The (4aR,7aR) enantiomer is unambiguously identified by CAS 725680-86-4 and MDL number MFCD18831651, with a stereospecific SMILES string C1C[C@@H]2CCCN[C@@H]2C1 [1]. The racemic cis mixture carries CAS 51501-54-3 (MDL MFCD09055064), while the trans diastereomer is CAS 39494-05-8 (MDL MFCD06411770) [2]. This discrete registry assignment is critical for GMP procurement documentation, enabling unambiguous certificate-of-analysis verification and eliminating the risk of receiving the wrong stereoisomer—a risk present when ordering from suppliers who list only generic 'octahydro-1H-cyclopenta[b]pyridine' without stereochemical specification. The MDL MFCD18831651 identifier is specifically indexed for the (4aR,7aR) enantiomer in chemical supplier databases [1].

CAS registry specificity MDL number Supplier identity verification Procurement compliance

Application Scenarios Where (4aR,7aR)-Octahydro-1H-cyclopenta[b]pyridine Delivers Quantifiable Advantage


Chiral Intermediate for Enantioselective Synthesis of CNS-Targeted GABAergic Compounds

Medicinal chemistry teams developing conformationally restricted GABA analogues should prioritize the (4aR,7aR) enantiomer as a chiral building block. The scaffold's proven utility in generating the rel-(4aS,6R,7aR)-octahydro-1H-cyclopenta[b]pyridine-6-carboxylic acid GABA analogue (9.0% overall yield over 8 synthetic steps) demonstrates that the bicyclic template is synthetically tractable for late-stage functionalization [1]. Procuring the pre-formed (4aR,7aR) amine eliminates the need to construct the chiral bicyclic core de novo, saving 8 synthetic steps and avoiding the 9% yield penalty. The Fsp3 of 1.0 and zero rotatable bonds provide maximal three-dimensionality, directly addressing the 'escape from flatland' paradigm for CNS drug discovery [2].

α-Mannosidase Inhibitor Probe Development and Glycosidase Drug Discovery

The documented α-mannosidase competitive inhibition activity of the octahydro-1H-cyclopenta[b]pyridine scaffold, combined with its demonstrated lack of GABA receptor activity, positions the (4aR,7aR) enantiomer as a selective starting point for glycosidase-targeted probe development . This orthogonal selectivity profile—active against a carbohydrate-processing enzyme while inert toward a major neurotransmitter receptor—is particularly valuable for developing tool compounds for Golgi α-mannosidase studies or anticancer glycosidase inhibitor programs where GABAergic off-target effects must be minimal. The defined stereochemistry ensures that structure-activity relationships at the α-mannosidase active site are interpreted against a single, well-defined enantiomer rather than a racemic mixture [1].

Fragment-Based Drug Discovery (FBDD) Using a Maximally Three-Dimensional Saturated Amine Scaffold

Fragment-based screening libraries requiring saturated, three-dimensional amine fragments should incorporate the (4aR,7aR) enantiomer based on its maximal Fsp3 value (1.0) and zero rotatable bonds—metrics that surpass piperidine (Fsp3 ≈ 0.83) and pyrrolidine (Fsp3 ≈ 0.80) [3]. The molecular weight (125.21 g/mol), computed logP (XLogP3-AA = 1.5), and low topological polar surface area (TPSA = 12 Ų) fall within lead-like chemical space, making it suitable as a fragment hit for subsequent growth [3]. The rigid cis ring junction provides a fixed vector for the secondary amine, enabling predictable fragment elaboration without the conformational ambiguity inherent in monocyclic amine fragments [2].

GMP Intermediate Procurement for Chiral API Synthesis Requiring Defined Stereochemistry and High Purity

For pharmaceutical development organizations synthesizing chiral APIs that incorporate the octahydro-1H-cyclopenta[b]pyridine scaffold, the (4aR,7aR) enantiomer offers procurement advantages through its discrete CAS registry (725680-86-4), MDL identification (MFCD18831651), and stereospecific SMILES notation . Supplier-listed purity of ≥99% HPLC (pharmaceutical grade) supports GMP intermediate qualification with single-impurity specifications below 1%, versus the 95–98% purity typical of racemic material . The unambiguous identity documentation eliminates stereochemical ambiguity in the supply chain, a critical risk mitigation factor when the (4aS,7aS) enantiomer or racemic mixture would produce a different API stereoisomer with potentially distinct safety and efficacy profiles [1].

Quote Request

Request a Quote for 1H-Cyclopenta[b]pyridine,octahydro-,(4aR,7aR)-(9CI)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.